Cas no 78654-44-1 (4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name))
![4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) structure](https://nl.kuujia.com/scimg/cas/78654-44-1x500.png)
78654-44-1 structure
Productnaam:4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)
4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) Chemische en fysische eigenschappen
Naam en identificatie
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- 4-Amino-2,3-dihydroxy-N1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred name)
- Ambron
- FRENOPECT
- mucolear
- Antobron
- trans-4[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride
- Stas- Hustenloser
- ABRAMEN
- trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol hydrochloride
- BLUIBRON
- Amicoumacin A
- DURAMUCAL
- AMBRIL
- Ankisol
- FLUIXOL
- 4-Amino-2,3-dihydroxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]hexanediamide
- Hexaramide, 3-amino-2,3-dideoxy-N6-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-
- SCHEMBL3362288
- Adipamide, 4-amino-2,3-dihydroxy-N-(1-(8-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)-3-methylbutyl)-
- 4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide
- DTXSID501113106
- CHEMBL1192906
- NS00011783
- 78654-44-1
- 3-Amino-2,3-dideoxy-N6-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]hexaramide
- 4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)
-
- Inchi: 1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)
- InChI-sleutel: DCPWYLSPIAHJFU-UHFFFAOYSA-N
- LACHT: C(N)(=O)CC(N)C(C(C(NC(C1OC(=O)C2=C(O)C=CC=C2C1)CC(C)C)=O)O)O
Berekende eigenschappen
- Exacte massa: 423.201
- Monoisotopische massa: 423.201
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 9
- Complexiteit: 630
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 5
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 185Ų
- XLogP3: -0.1
Experimentele eigenschappen
- Dichtheid: 1.351
- Kookpunt: 859.6°C at 760 mmHg
- Vlampunt: 473.7°C
- Brekindex: 1.595
- PSA: 189.68000
- LogboekP: 1.61940
4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) Gerelateerde literatuur
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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